

# BAY-876 specificity panel kinases proteins

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## Compound Focus: Bay-876

CAS No.: 1799753-84-6

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## BAY-876 Selectivity Profile

The quantitative data available primarily details **BAY-876's** selectivity within the glucose transporter (GLUT) family, which is summarized in the table below.

Table 1: BAY-876 Inhibitory Activity (IC<sub>50</sub>) against Glucose Transporters [1]

Protein Target	IC <sub>50</sub> Value	Selectivity over GLUT1
GLUT1 (SLC2A1)	2 nM	(Baseline)
GLUT4 (SLC2A4)	0.29 μM (290 nM)	~145-fold
GLUT3 (SLC2A3)	1.67 μM (1670 nM)	~835-fold
GLUT2 (SLC2A2)	10.8 μM (10800 nM)	~5400-fold

**BAY-876** is described as a **potent and selective GLUT1 inhibitor** identified from a screening of millions of compounds [2] [1]. Its high selectivity for GLUT1 over GLUT2, GLUT3, and GLUT4 makes it a valuable tool for isolating GLUT1 function in experimental settings [3] [1]. One study notes it has a 250-500 times higher affinity for GLUT1 compared to other common inhibitors [4].

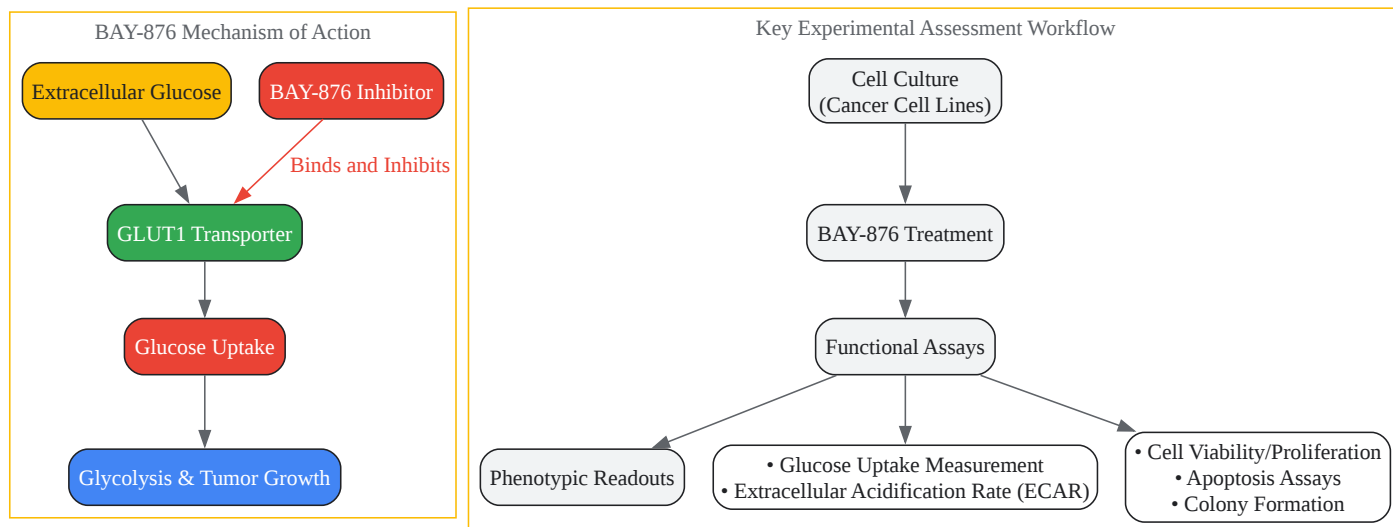
## Experimental Evidence & Mechanisms

The selective action of **BAY-876** has been demonstrated through various experimental approaches:

- **GLUT1-Dependent Phenotypes:** Treatment with **BAY-876** replicates effects seen with GLUT1 genetic knockdown. In triple-negative breast cancer (TNBC) cells, both **BAY-876** treatment and SLC2A1 silencing impaired growth in sensitive cell lines, while resistant lines were unaffected by either method [3].
- **Functional Metabolic Assays:** In head and neck squamous carcinoma cells (HNSCC), **BAY-876** significantly inhibited glucose uptake from the culture media and blocked real-time glucose uptake measured with a glucose-sensing biosensor [4].
- **Specificity in Complex Systems:** A nanoparticle study used **BAY-876** specifically to inhibit glucose uptake and ATP production in macrophages, relying on its target specificity to achieve a physiological block of the mononuclear phagocyte system [5].

## Mechanism of Action and Experimental Workflow

The following diagram illustrates the established mechanism of **BAY-876** and a general workflow for assessing its effects, based on the reported methodologies.



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## Key Experimental Protocols

The methodologies from cited studies provide a framework for evaluating **BAY-876**:

- **Cell Viability and Proliferation (MTS Assay):** Cells are seeded in 96-well plates and treated with a concentration gradient of **BAY-876** for 24-72 hours. MTS reagent is added, and absorbance is measured at 490nm to determine the half-maximal inhibitory concentration (IC<sub>50</sub>) [2].
- **Validation of GLUT1 Dependence (siRNA Knockdown):** Cells are transfected with SLC2A1-targeting siRNAs. The reduction in GLUT1 protein level is confirmed by western blot, and its impact on cell proliferation is compared to **BAY-876** treatment [2] [3].
- **Metabolic Phenotyping (Seahorse Analyzer):** The basal glycolytic rate and oxidative phosphorylation (OXPHOS) are measured via Extracellular Acidification Rate (ECAR) and Oxygen Consumption Rate (OCR). This identifies cell lines reliant on glycolysis and sensitive to GLUT1 inhibition [3].

- **In Vivo Efficacy (Xenograft Model):** Immunodeficient mice are implanted with cancer cells. Once tumors are established, mice are treated with **BAY-876** or vehicle control, and tumor volume is monitored over time [2].

## Research Implications and Data Gaps

The available data solidly positions **BAY-876** as a highly selective pharmacological tool for GLUT1. However, a comprehensive panel profiling its activity against a wide range of kinase proteins is absent from the search results. Its primary research applications are:

- **Probing GLUT1 Function:** Used to investigate the role of GLUT1 in cancer metabolism [2] [3], macrophage function [5], and signaling pathways [6].
- **Combination Therapy Studies:** tested alongside other agents, such as EGFR tyrosine kinase inhibitors [6] and bitter receptor agonists [4], to enhance anti-cancer efficacy.
- **Biomarker Identification:** Research indicates that **RB1 protein status** in triple-negative breast cancer and **basal metabolic state** (glycolytic vs. OXPHOS) may predict sensitivity to GLUT1 inhibition [3].

To fully address your request for a kinase specificity panel, you may need to consult specialized resources such as:

- **Commercial compound profiling services** (e.g., Eurofins, DiscoverX) that publish extensive selectivity panels.
- **Databases like PubChem**, which may aggregate bioactivity data from high-throughput screening assays against various targets.
- **Original research articles** specifically dedicated to the profiling of kinase inhibitor selectivity.

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## References

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